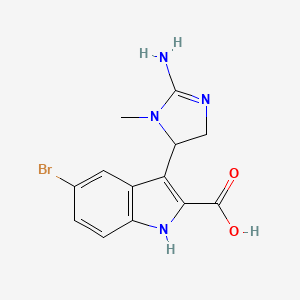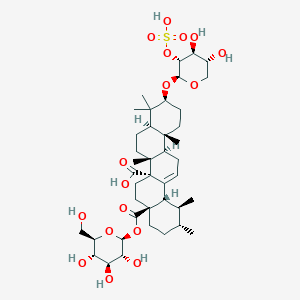
Ytterbium-171
Overview
Description
Ytterbium-171 is an isotope of the element ytterbium, which belongs to the lanthanide series of the periodic table. This compound has a nuclear spin of 1/2, making it particularly useful in various scientific applications, especially in the field of quantum computing. This isotope is known for its stability and unique electronic properties, which make it an excellent candidate for use in quantum information processing .
Preparation Methods
Synthetic Routes and Reaction Conditions: Ytterbium-171 can be prepared through the neutron irradiation of ytterbium-170 in a nuclear reactor. The reaction involves the capture of a neutron by ytterbium-170, resulting in the formation of this compound. The reaction conditions typically require a high neutron flux and controlled temperature to ensure the efficient production of this compound .
Industrial Production Methods: Industrial production of this compound involves the separation of ytterbium isotopes using techniques such as gas centrifugation or laser isotope separation. These methods allow for the enrichment of this compound from natural ytterbium, which contains a mixture of isotopes. The enriched this compound is then purified through chemical processes to obtain a high-purity product suitable for scientific and industrial applications .
Chemical Reactions Analysis
Types of Reactions: Ytterbium-171, like other lanthanides, primarily undergoes oxidation and reduction reactions. It can form compounds in both +2 and +3 oxidation states. The +3 oxidation state is more stable and common in most ytterbium compounds .
Common Reagents and Conditions:
Oxidation: this compound can be oxidized using oxygen or halogens to form ytterbium(III) oxide or ytterbium(III) halides, respectively. These reactions typically occur at elevated temperatures.
Reduction: Ytterbium(III) compounds can be reduced to ytterbium(II) compounds using reducing agents such as hydrogen or metallic ytterbium.
Major Products:
Ytterbium(III) oxide (Yb2O3): Formed by the oxidation of this compound with oxygen.
Ytterbium(III) chloride (YbCl3): Formed by the reaction of this compound with chlorine.
Ytterbium(II) iodide (YbI2): Formed by the reduction of ytterbium(III) iodide with metallic ytterbium.
Scientific Research Applications
Ytterbium-171 has a wide range of applications in scientific research, particularly in the fields of quantum computing, metrology, and spectroscopy.
Quantum Computing: this compound is used as a qubit in quantum computers due to its stable nuclear spin and ability to be manipulated using optical and radio-frequency fields. Its nuclear spin state can be initialized, manipulated, and measured with high fidelity, making it an ideal candidate for quantum information processing .
Metrology: this compound is used in atomic clocks due to its narrow optical transitions, which provide high precision and stability. These atomic clocks are essential for maintaining accurate time standards and have applications in global positioning systems and telecommunications .
Spectroscopy: this compound is used in various spectroscopic techniques to study the electronic and nuclear properties of materials. Its unique electronic structure allows for detailed analysis of complex systems, making it valuable in both fundamental and applied research .
Mechanism of Action
The mechanism by which ytterbium-171 exerts its effects is primarily through its nuclear spin and electronic transitions. The nuclear spin of this compound acts as an intrinsic qubit that is insensitive to its environment, allowing for long coherence times and high-fidelity operations. The electronic transitions of this compound enable precise control and manipulation of its quantum states, which are essential for quantum computing and other applications .
Comparison with Similar Compounds
Ytterbium-171 can be compared with other lanthanide isotopes such as strontium-87 and ytterbium-173, which are also used in quantum computing and metrology.
Strontium-87:
Similarities: Both strontium-87 and this compound have stable nuclear spin states and are used in quantum computing and atomic clocks.
Ytterbium-173:
Properties
IUPAC Name |
ytterbium-171 | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/Yb/i1-2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NAWDYIZEMPQZHO-YPZZEJLDSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
[Yb] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[171Yb] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
Yb | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20930799 | |
| Record name | (~171~Yb)Ytterbium | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20930799 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
170.9363315 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
14041-50-0 | |
| Record name | Ytterbium, isotope of mass 171 | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0014041500 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | (~171~Yb)Ytterbium | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20930799 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




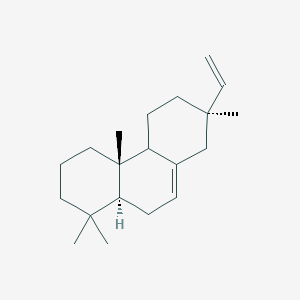
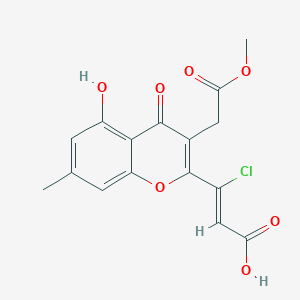
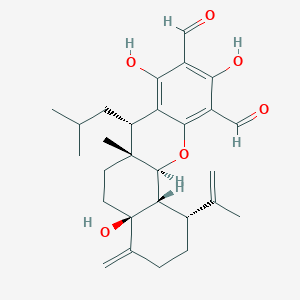

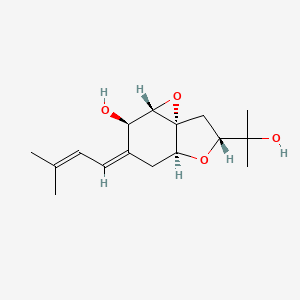
![(1R)-1-[(3aR,6S,6aR)-6-[3-(dimethylamino)propoxy]-2,2-dimethyl-3a,5,6,6a-tetrahydrofuro[2,3-d][1,3]dioxol-5-yl]ethane-1,2-diol;hydrochloride](/img/structure/B1261570.png)
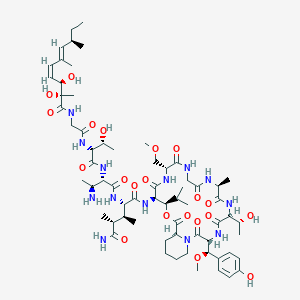
![(3S,3aS,5aR,5bR,7aR,8S,10S,11aR,11bR,13aR,13bS)-10-hydroxy-3-isopropenyl-5a,5b,8,11a,13b-pentamethyl-1,2,3,3a,4,5,6,7,7a,9,10,11,11b,12,13,13a-hexadecahydrocyclopenta[a]chrysene-8-carboxylic acid](/img/structure/B1261572.png)
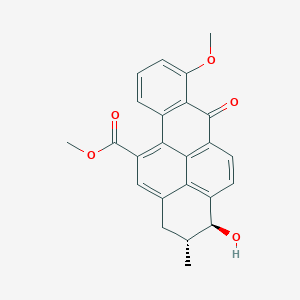
![Dichloromanganese;3,10,13,20,26-pentazatetracyclo[20.3.1.04,9.014,19]hexacosa-1(26),22,24-triene](/img/structure/B1261574.png)
